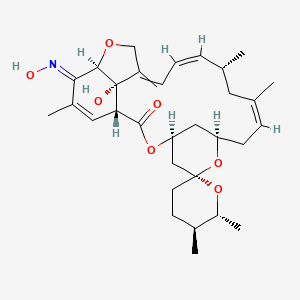

Milbemycin A3 Oxime

Description

Properties

Molecular Formula |

C31H43NO7 |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?,32-27+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |

InChI Key |

VDBGCWFGLMXRIK-JBEIMBMYSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)O[C@@H]1C |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Milbemycin A3 Oxime on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A3 oxime, a potent macrocyclic lactone, exerts its anthelmintic, insecticidal, and acaricidal effects primarily by modulating invertebrate-specific glutamate-gated chloride channels (GluCls). This technical guide provides a comprehensive overview of the mechanism of action of this compound on these critical ion channels. By acting as a positive allosteric modulator and direct agonist, this compound causes irreversible channel opening, leading to hyperpolarization of neuronal and muscular cells, resulting in paralysis and death of the target organism. This document details the electrophysiological effects, binding characteristics, and the experimental protocols used to elucidate this mechanism, offering valuable insights for researchers in parasitology and professionals in drug development.

Introduction

This compound belongs to the milbemycin group of macrocyclic lactones, which are widely used in veterinary and agricultural applications to control a broad spectrum of parasites.[1][2] The selective toxicity of these compounds towards invertebrates is attributed to their specific interaction with glutamate-gated chloride channels (GluCls), which are absent in vertebrates.[3] These channels, crucial for inhibitory neurotransmission in invertebrates, represent a prime target for the development of novel antiparasitic agents.[4] Understanding the precise mechanism of action of this compound at the molecular level is essential for optimizing its use and for the development of new-generation parasiticides.

The Target: Glutamate-Gated Chloride Channels (GluCls)

GluCls are members of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA, glycine, and 5-HT3 receptors.[3] In invertebrates, these channels are predominantly expressed in the nervous system and pharyngeal muscle cells.[4][5] Upon activation by the neurotransmitter glutamate, GluCls open to allow the influx of chloride ions, leading to hyperpolarization of the cell membrane and a subsequent reduction in cell excitability.[5] This inhibitory signaling is vital for the coordination of motor activity and feeding behavior in nematodes and arthropods.[5]

The action of milbemycins and other macrocyclic lactones on GluCls is distinct from that of the endogenous agonist, glutamate. While glutamate binding leads to rapid and transient channel opening followed by desensitization, macrocyclic lactones induce a slow, persistent, and essentially irreversible channel activation.[4][5]

Mechanism of Action of this compound

This compound, like other milbemycins and avermectins, acts as a positive allosteric modulator and a direct agonist of GluCls.

-

Positive Allosteric Modulation: At low concentrations, this compound potentiates the response of GluCls to glutamate. This means that in the presence of the drug, a lower concentration of glutamate is required to elicit a response, and the magnitude of the response to a given concentration of glutamate is increased.[5] Studies on the related compound milbemycin D have demonstrated this dose-dependent potentiation of the glutamate-induced chloride conductance in the pharyngeal muscle of Ascaris suum.[1][2]

-

Direct Agonism: At higher concentrations, this compound can directly activate GluCls in the absence of glutamate.[1][2] This leads to a sustained and essentially irreversible opening of the chloride channel, causing a continuous influx of Cl- ions.[4][5] The resulting hyperpolarization of the neuronal and muscle cell membranes leads to flaccid paralysis of the parasite, inhibition of feeding, and eventual death.[5]

The binding site for macrocyclic lactones on GluCls is distinct from the glutamate binding site and is located at the interface between transmembrane helices of adjacent subunits.[6]

Quantitative Data

Table 1: Electrophysiological Properties of Ivermectin and Glutamate on Nematode GluCls Expressed in Xenopus Oocytes

| Ligand | GluCl Subunit | Nematode Species | EC50 | Hill Coefficient (nH) | Reference |

| L-Glutamate | HcGluClα3B | Haemonchus contortus | 27.6 ± 2.7 µM | 1.89 ± 0.35 | [7][8] |

| L-Glutamate | CeGluClα3B | Caenorhabditis elegans | 2.2 ± 0.12 mM | 0.72 ± 0.08 | [7] |

| Ivermectin | HcGluClα3B | Haemonchus contortus | ~0.1 ± 1.0 nM | >6 | [7][8] |

EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum.

Table 2: Binding Affinity of Ivermectin for Haemonchus contortus GluClα3B

| Radioligand | GluCl Subunit | Kd (Dissociation Constant) | Reference |

| [3H]Ivermectin | HcGluClα3B | 0.35 ± 0.1 nM | [7][8] |

Kd is a measure of the binding affinity of a ligand to its receptor. A lower Kd value indicates a higher binding affinity.

Experimental Protocols

The following protocols are adapted from established methodologies for studying the effects of macrocyclic lactones on invertebrate GluCls expressed in Xenopus laevis oocytes and for radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the functional expression of invertebrate GluCls in Xenopus oocytes and the subsequent electrophysiological recording to assess the modulatory effects of this compound.

5.1.1. Preparation of Xenopus Oocytes and cRNA Injection

-

Oocyte Harvesting: Oocytes are surgically removed from an anesthetized female Xenopus laevis frog and treated with collagenase to defolliculate.

-

cRNA Preparation: The cRNA encoding the specific invertebrate GluCl subunit(s) of interest is synthesized in vitro from a linearized plasmid DNA template.

-

Microinjection: Stage V-VI oocytes are selected and microinjected with 50 nL of the GluCl cRNA solution (typically at a concentration of 1 µg/µL).

-

Incubation: Injected oocytes are incubated at 16-18°C for 2-7 days in Barth's solution to allow for channel expression.

5.1.2. Electrophysiological Recording

-

Oocyte Placement: An oocyte expressing the GluCls is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

-

Electrode Impalement: The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

-

Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.

-

Ligand Application:

-

Glutamate Response: To determine the baseline glutamate response, increasing concentrations of L-glutamate are applied to the oocyte, and the resulting inward chloride currents are recorded. An EC50 value for glutamate is determined.

-

This compound as a Modulator: Oocytes are pre-incubated with a low concentration of this compound (e.g., 1-10 nM) before the application of glutamate to assess the potentiation of the glutamate response.

-

This compound as a Direct Agonist: Higher concentrations of this compound (e.g., 100 nM to 1 µM) are applied directly to the oocyte in the absence of glutamate to record the direct activation of the chloride current.

-

-

Data Analysis: The recorded currents are analyzed to determine dose-response relationships, EC50 values, and the nature of the modulation.

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of this compound for GluCls.

5.2.1. Membrane Preparation

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is transfected with a plasmid encoding the GluCl subunit(s).

-

Cell Harvesting and Homogenization: After 48-72 hours of expression, the cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA assay).

5.2.2. Competition Binding Assay

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation (with a fixed amount of protein), a fixed concentration of a radiolabeled ligand that binds to the macrocyclic lactone site (e.g., [3H]Ivermectin), and varying concentrations of unlabeled this compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the binding affinity of this compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of this compound on GluCls.

Experimental Workflow Diagram

Caption: Workflow for TEVC analysis of this compound.

Conclusion

This compound is a highly effective antiparasitic agent that targets invertebrate glutamate-gated chloride channels. Its dual action as a positive allosteric modulator and a direct agonist leads to the irreversible activation of these channels, causing paralysis and death of the target organisms. The detailed understanding of this mechanism, facilitated by techniques such as two-electrode voltage clamp electrophysiology and radioligand binding assays, is crucial for the continued development of effective and specific antiparasitic drugs. Future research focusing on obtaining specific quantitative data for this compound and elucidating the structural basis of its interaction with different GluCl isoforms will further enhance our ability to combat parasitic infections.

References

- 1. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D | Parasitology | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Milbemycin A3 Oxime and Milbemycin A4 Oxime: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Milbemycin A3 Oxime and Milbemycin A4 Oxime, the two principal components of the broad-spectrum antiparasitic agent, milbemycin oxime. While used commercially as a mixture, understanding the nuanced differences between these two potent macrocyclic lactones is critical for research and development in veterinary and pharmaceutical sciences.

Introduction to Milbemycin Oxime

Milbemycin oxime is a semi-synthetic derivative of the natural fermentation products of the soil actinomycete, Streptomyces hygroscopicus aureolacrimosus.[1] It is a widely used veterinary drug with potent anthelmintic (anti-worm) and miticidal (anti-mite) properties.[2] Commercial formulations, such as Interceptor®, contain a defined mixture of this compound and Milbemycin A4 oxime, typically in a ratio of approximately 20% A3 and 80% A4.[3][4][5] This combination is effective for the prevention of heartworm (Dirofilaria immitis) and the control of intestinal nematodes like hookworms, roundworms, and whipworms in canines and felines.[2][5]

The Core Structural Difference

The fundamental distinction between this compound and Milbemycin A4 oxime lies in the substituent at the C-25 position of the macrocyclic lactone ring. This seemingly minor variation is the sole structural difference between the two molecules.

-

This compound possesses a methyl group (-CH₃) at the C-25 position.

-

Milbemycin A4 Oxime possesses an ethyl group (-CH₂CH₃) at the C-25 position.

This difference in a single alkyl group leads to a variation in their molecular formulas and weights.

Table 1: Chemical and Physical Properties

| Property | This compound | Milbemycin A4 Oxime |

| Molecular Formula | C₃₁H₄₃NO₇[1][4] | C₃₂H₄₅NO₇[1][4] |

| Molecular Weight | 541.7 g/mol [1][4] | 555.7 g/mol [1][4] |

| C-25 Substituent | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |

Mechanism of Action: A Shared Pathway

Despite the structural variance, both Milbemycin A3 and A4 oximes exert their antiparasitic effects through the same primary mechanism of action. As members of the macrocyclic lactone class, they are potent agonists of specific neurotransmitter receptors in invertebrates.

The primary target is the glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of nematodes and arthropods.[1][2] Binding of the milbemycin oxime molecules to these channels leads to an increased influx of chloride ions into the cells. This influx causes hyperpolarization of the cell membrane, which disrupts nerve signal transmission, leading to flaccid paralysis and ultimately the death of the parasite.[1][2] A secondary mechanism may involve the potentiation of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter in invertebrates.[] Mammals lack these specific glutamate-gated chloride channels and their GABA receptors are confined to the central nervous system, which milbemycins do not readily cross, providing a high margin of safety.[]

Figure 1. Shared mechanism of action for Milbemycin A3 and A4 Oximes.

Comparative Pharmacokinetics in Canines

While sharing a mechanism of action, the structural difference between the A3 and A4 homologues results in distinct pharmacokinetic profiles. A study evaluating the oral and intravenous administration of a combination product in dogs provided a direct comparison of their key parameters.

Table 2: Comparative Pharmacokinetic Data in Dogs

| Parameter | This compound | Milbemycin A4 Oxime |

| Oral Bioavailability | 80.5% | 65.1% |

| Terminal Plasma Half-Life (t₁/₂) | 1.6 ± 0.4 days | 3.3 ± 1.4 days |

| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg | 2.6 ± 0.6 L/kg |

| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg |

Data sourced from a study involving the oral administration of NexGard Spectra®.

Analysis of Pharmacokinetic Differences:

-

Bioavailability and Clearance: this compound is more readily absorbed orally and is cleared from the system more rapidly than the A4 component.

-

Half-Life: The longer half-life of Milbemycin A4 oxime suggests a more prolonged presence in the body following administration.

-

Distribution: Both components exhibit a similar and widespread distribution throughout the body, as indicated by their comparable volumes of distribution.

Efficacy and Safety Profile

Currently, public-domain scientific literature primarily evaluates the efficacy and safety of the combined milbemycin oxime product, rather than the individual A3 and A4 components. The development process focused on the 5-oxime derivatives of both A3 and A4, which together offered high efficacy against the microfilariae of D. immitis and a broad anthelmintic spectrum.[3]

Efficacy: The combination is highly effective for heartworm prevention and treating common intestinal parasites.[2] Studies have demonstrated that a minimum dose of 0.5 mg/kg of the combined product is effective for these indications in dogs.[7][8] However, some research has indicated that against certain resistant strains of D. immitis, 100% efficacy may not be achieved with a single dose.[9][10]

Safety: Milbemycin oxime has a high margin of safety in most dogs and cats.[11] Mild, transient signs of ataxia, hypersalivation, and lethargy have been noted at doses significantly higher than the therapeutic dose.[12] A known exception is in dogs with the ABCB1-1Δ (formerly MDR1) gene mutation, which results in a dysfunctional P-glycoprotein. This defect impairs the blood-brain barrier, making these dogs susceptible to neurotoxicity from macrocyclic lactones at lower doses.[11][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the evaluation of milbemycin oxime.

Protocol 1: In Vitro Larval Motility Assay

This protocol is adapted from methodologies used to assess the direct effect of anthelmintics on parasite larvae.[14][15]

Objective: To determine the concentration-dependent effect of Milbemycin A3 or A4 oxime on the motility of third-stage (L3) nematode larvae.

Methodology:

-

Larvae Preparation: Obtain infective L3 larvae of the target parasite (e.g., Crenosoma vulpis) from an intermediate host or culture.

-

Drug Dilution: Prepare stock solutions of pure this compound and Milbemycin A4 oxime in a suitable solvent like DMSO. Create a series of dilutions in culture media to achieve final concentrations bracketing the expected in vivo plasma levels.

-

Assay Setup: In a 24-well plate, add approximately 50-100 L3 larvae to each well containing the culture medium.

-

Treatment: Add the prepared drug dilutions to the respective wells. Include control wells containing only culture medium and medium with the solvent (DMSO) to account for any vehicle effects.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 16°C) for a set period (e.g., 72 hours).[15]

-

Motility Assessment: At defined time points, observe the larvae under a microscope. Larvae are considered non-motile (dead) if they do not move after gentle prodding or thermal stimulation.

-

Data Analysis: Calculate the percentage of non-motile larvae for each concentration. Use statistical models (e.g., multilevel logistic models) to generate dose-response curves and determine the LC50 (the concentration required to kill 50% of the larvae).[14][15]

Figure 2. Workflow for an in vitro larval motility assay.

Protocol 2: Canine Heartworm Prophylactic Efficacy Study

This protocol is a generalized representation based on FDA and VICH guidelines for evaluating heartworm preventatives.[7][8][9]

Objective: To evaluate the efficacy of Milbemycin A3 or A4 oxime in preventing the development of adult Dirofilaria immitis in dogs.

Methodology:

-

Animal Selection: Use heartworm-naive dogs (e.g., Beagles) of a specified age and weight range. Acclimate animals to the study environment.

-

Randomization: Randomly allocate dogs into treatment groups (e.g., Placebo Control, this compound, Milbemycin A4 Oxime). Blinding of personnel is critical.

-

Infection: On Day -30, inoculate each dog subcutaneously with a precise number (e.g., 50) of infective third-stage (L3) larvae of D. immitis.[9][10]

-

Treatment: On Day 0, administer the designated treatment (placebo or active compound) orally at the target dose.

-

Observation: Monitor animals daily for general health and any adverse reactions to the treatment.

-

Necropsy: At the end of the study period (e.g., Day 150-180), humanely euthanize all dogs.[7]

-

Worm Recovery: Perform a detailed necropsy to recover all adult heartworms from the heart, pulmonary arteries, and other locations.

-

Data Analysis: Count the number of adult worms recovered from each dog. Calculate the geometric mean worm count for each group. Efficacy is determined by the percentage reduction in the geometric mean worm count of a treated group compared to the placebo control group. A 100% reduction is the target for approval.[10]

Conclusion

References

- 1. toku-e.com [toku-e.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. CN105440049A - A method of preparing high-purity milbemycin oxime - Google Patents [patents.google.com]

- 5. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 8. researchgate.net [researchgate.net]

- 9. Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment of MDR1 Mutant Dogs with Macrocyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. avmajournals.avma.org [avmajournals.avma.org]

Milbemycin A3 Oxime chemical structure and properties

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Potent Macrocyclic Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Milbemycin A3 oxime, a semi-synthetic macrocyclic lactone with significant applications in the veterinary and agricultural sectors. This document elucidates its chemical structure, physicochemical properties, synthesis, and mechanism of action, with a focus on providing the technical detail required by researchers and professionals in drug development.

Chemical Structure and Identity

This compound is a derivative of Milbemycin A3, a natural product of the fermentation of Streptomyces hygroscopicus. The oxime is formed at the C5 position of the milbemycin core structure.

Chemical Name: (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[1]

CAS Number: 114177-14-9[2]

Molecular Formula: C31H43NO7[1][2]

Molecular Weight: 541.7 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, Milbemycin A3, is presented below. It is important to note that "Milbemycin oxime" as a commercial product is typically a mixture of this compound and Milbemycin A4 oxime.[3][4] The data presented here is specific to the A3 variant where available.

| Property | Value | Source |

| Appearance | White solid | [2] |

| Melting Point | 212-215 °C (for Milbemycin A3) | [5] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [2][6] |

| DMF: 30 mg/mL | [6][7] | |

| DMSO: 30 mg/mL | [6][7] | |

| Ethanol: 30 mg/mL | [6][7] | |

| pKa (Strongest Acidic) | 9.58 (Predicted for Milbemycin Oxime) | [8] |

| LogP | 4.1 (Computed) | [1] |

| UV max (λmax) | 245 nm | [7] |

| Storage Conditions | -20°C | [2] |

Synthesis of this compound

This compound is a semi-synthetic compound derived from its natural precursor, Milbemycin A3. The synthesis is a two-step process involving oxidation followed by oximation.

Experimental Workflow for Synthesis

Caption: Synthetic pathway of this compound from Milbemycin A3.

Detailed Experimental Protocols

The synthesis of 5-keto-5-oxime derivatives of milbemycins was first described by Tsukamoto et al. in 1991.[9] While the full detailed protocol from this publication is not widely available, patents describing the synthesis of milbemycin oxime provide the following general methodology:

Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 Ketone

-

Reactants: Milbemycin A3 is used as the starting material.

-

Reagents: An oxidizing agent such as hypochlorite or chlorite is employed. A catalyst, for instance, a piperidine nitrogen oxygen free radical, and a halide as a catalyst promoter are used.

-

Solvent: The reaction is typically conducted in a dichloromethane solvent.

-

Conditions: The reaction is carried out at a low temperature, generally between -5 to 15°C, for a duration of 0.5 to 4 hours.

-

Work-up: Following the reaction, the mixture is filtered, concentrated, and extracted to yield the intermediate product, Milbemycin A3 ketone.

Step 2: Oximation of Milbemycin A3 Ketone to this compound

-

Reactants: The Milbemycin A3 ketone intermediate is dissolved in a suitable solvent system.

-

Reagents: Hydroxylamine hydrochloride serves as the oximation agent.

-

Solvent: A mixture of methanol and 1,4-dioxane is commonly used as the reaction solvent.

-

Conditions: The oximation reaction is conducted at a temperature range of 25 to 35°C for 12 to 20 hours.

-

Work-up and Purification: After the reaction, the system is concentrated. The crude product is then extracted, for example, with a methylene chloride-aqueous system. The organic phase is dried and concentrated to obtain the crude this compound. Further purification can be achieved through crystallization from a suitable solvent mixture, such as trichloromethane and n-heptane, followed by recrystallization from ethanol and water to yield the final, purified product.

Mechanism of Action

This compound, like other milbemycins and avermectins, exerts its potent anthelmintic, insecticidal, and acaricidal effects by targeting the nervous system of invertebrates.[2][10] The primary molecular target is the glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the neurons and myocytes of these organisms.[10][11]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound on invertebrate neurons.

The binding of this compound to GluCls leads to the irreversible opening of these channels.[10][12] This results in a significant influx of chloride ions into the cell, causing hyperpolarization of the cell membrane.[2] This hyperpolarized state inhibits the transmission of nerve signals, leading to flaccid paralysis and ultimately the death of the parasite.[2][10] This mechanism provides a high degree of selective toxicity towards invertebrates, as vertebrates primarily utilize GABA-gated chloride channels in their central nervous system, to which milbemycins have a much lower affinity.

Conclusion

This compound is a highly effective semi-synthetic macrocyclic lactone with a well-defined mechanism of action against a broad spectrum of parasites. Its chemical synthesis from the natural product Milbemycin A3 is a straightforward two-step process. Understanding the detailed chemical properties and biological activity of this compound is crucial for the development of new and improved antiparasitic agents and for optimizing its use in veterinary and agricultural applications. Further research into its specific interactions with different isoforms of glutamate-gated chloride channels could pave the way for the design of even more selective and potent derivatives.

References

- 1. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. researchgate.net [researchgate.net]

- 5. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Milbemycin A3 Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Milbemycin A3 Oxime, a potent semi-synthetic macrocyclic lactone with significant applications in veterinary medicine for its broad-spectrum antiparasitic activity. This document details the initial isolation of the parent compound, Milbemycin A3, from microbial fermentation and elucidates the subsequent chemical modifications leading to the creation of its oxime derivative. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and logical workflows are presented to serve as a valuable resource for researchers in medicinal chemistry, drug development, and parasitology.

Introduction

The milbemycins are a class of macrocyclic lactones first isolated in the early 1970s from the fermentation broth of the soil bacterium Streptomyces hygroscopicus.[1] These natural products exhibited potent anthelmintic, insecticidal, and acaricidal properties. Milbemycin A3 is one of the major analogues produced through this fermentation process.[1] Subsequent research focused on the chemical modification of the milbemycin scaffold to enhance its biological activity and pharmacokinetic profile. A key development in this area was the synthesis of 5-keto-5-oxime derivatives of milbemycins, which demonstrated heightened efficacy against microfilariae.[2]

This compound is a semi-synthetic derivative prepared through a two-step process involving the oxidation of the C5 hydroxyl group of Milbemycin A3 to a ketone, followed by oximation.[2][3] This modification proved to be a critical advancement, leading to the development of commercial antiparasitic agents. This compound is a component of the veterinary drug milbemycin oxime, which is widely used for the prevention and treatment of heartworm and other parasitic infections in animals.[3][4]

The mechanism of action of milbemycins and their derivatives, including this compound, involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[3][4] This leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[3][4]

This guide will provide a detailed examination of the discovery of Milbemycin A3 and the synthesis of its oxime derivative, presenting key data and experimental procedures to aid in further research and development in this important class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of Milbemycin A3 and this compound is provided in the table below for easy comparison.

| Property | Milbemycin A3 | This compound |

| Molecular Formula | C₃₁H₄₄O₇ | C₃₁H₄₃NO₇ |

| Molecular Weight | 528.7 g/mol | 541.7 g/mol |

| CAS Number | 51596-10-2 | 114177-14-9 |

| Appearance | White crystalline solid | White solid |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility.[3] |

| Purity | >95% by HPLC | >95% by HPLC[3] |

| Storage | -20°C | -20°C[3] |

Discovery and Isolation of Milbemycin A3

Milbemycin A3 is a natural product obtained from the fermentation of Streptomyces hygroscopicus. The general workflow for its discovery and isolation is outlined below.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the natural product Milbemycin A3. The first step is the oxidation of the allylic alcohol at the C5 position to a ketone, followed by the oximation of the resulting ketone.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and patents.[2][5]

Step 1: Oxidation of Milbemycin A3 to 5-Keto-milbemycin A3

-

Reagents and Materials:

-

Milbemycin A3

-

Active Manganese Dioxide (MnO₂) or 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Sodium Hypochlorite (NaOCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (if using TEMPO/NaOCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

-

-

Procedure using Manganese Dioxide:

-

Dissolve Milbemycin A3 in a suitable organic solvent such as dichloromethane.

-

Add an excess of activated manganese dioxide to the solution.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 5-Keto-milbemycin A3.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

-

Procedure using TEMPO/NaOCl (Industrial Scale): [5]

-

Dissolve Milbemycin A3 and a catalytic amount of TEMPO in dichloromethane.

-

Add a halide catalyst promoter (e.g., potassium bromide).

-

Cool the reaction mixture to between -5°C and 15°C.[5]

-

Slowly add a solution of sodium hypochlorite in a saturated sodium bicarbonate solution, maintaining the pH between 8.5 and 11.5.[5]

-

Stir the reaction for 0.5 to 4 hours, monitoring by HPLC.[5]

-

After completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the crude 5-Keto-milbemycin A3.

-

Step 2: Oximation of 5-Keto-milbemycin A3 to this compound

-

Reagents and Materials:

-

5-Keto-milbemycin A3

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium Acetate or other suitable base

-

Methanol

-

1,4-Dioxane

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

General Laboratory Procedure: [2]

-

Dissolve 5-Keto-milbemycin A3 in a mixture of methanol and 1,4-dioxane.

-

In a separate flask, dissolve hydroxylamine hydrochloride in water.

-

Add the aqueous hydroxylamine hydrochloride solution dropwise to the solution of the ketone.

-

Stir the reaction mixture at room temperature for several hours (e.g., 6 hours).[2]

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

-

Industrial Scale Procedure: [5]

-

Dissolve the crude 5-Keto-milbemycin intermediate in a mixture of methanol and 1,4-dioxane.

-

Add hydroxylamine hydrochloride.

-

Heat the reaction mixture to 25-35°C and stir for 10-16 hours.[5]

-

After the reaction is complete, concentrate the mixture.

-

Perform a liquid-liquid extraction with dichloromethane and water.

-

Dry the organic phase and evaporate the solvent to obtain the crude this compound. A synthesizing yield of 90.6% has been reported for the combined oxime products.[5]

-

Spectroscopic Data

| Data Type | Milbemycin A3 | 5-Keto-milbemycin A3 | This compound |

| Mass Spectrometry (MS) | C₃₁H₄₄O₇ | HR-MS (m/z): calcd. for C₃₁H₄₂O₇, 526.2930; found, 526.2906[2] | HR-MS (m/z): calcd. for C₃₁H₄₃NO₇, 541.3040; found, 541.3057[2] |

| ¹H NMR | Data not fully tabulated in cited literature. | Data not fully tabulated in cited literature. | Data not fully tabulated in cited literature. |

| ¹³C NMR | Data not fully tabulated in cited literature. | Data not fully tabulated in cited literature. | Data not fully tabulated in cited literature. |

Note: The lack of publicly available, fully assigned NMR data represents a gap in the literature that future research could address.

Mechanism of Action

The primary mechanism of action of this compound is consistent with that of other milbemycins and avermectins. It acts as a potent positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.

This binding potentiates the effect of the neurotransmitter glutamate, leading to an increased and persistent opening of the chloride channels. The resulting influx of chloride ions causes hyperpolarization of the neuronal or muscle cell membrane, making it less excitable and ultimately leading to flaccid paralysis and death of the parasite.

Conclusion

This compound represents a significant achievement in the semi-synthetic modification of a natural product to create a highly effective and commercially successful veterinary pharmaceutical. The straightforward, two-step synthesis from the readily available fermentation product, Milbemycin A3, makes it an attractive target for both academic research and industrial production. This guide has provided a detailed overview of its discovery, synthesis, and mechanism of action, compiling available data and protocols to serve as a foundational resource for the scientific community. Further research, particularly in the full spectroscopic characterization of Milbemycin A3 and its oxime, would be a valuable contribution to the field.

References

Pharmacological Profile of Milbemycin A3 Oxime: A Technical Guide

Introduction

Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation products of the soil actinomycete Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] It is a key active component, typically the minor of the two, in the broad-spectrum veterinary parasiticide known as milbemycin oxime, which is a mixture of this compound and milbemycin A4 oxime.[3][4][5] This compound is widely utilized in veterinary medicine for the control and prevention of a range of internal and external parasites in animals, particularly canines and felines.[2][6] Its potent anthelmintic and miticidal activity makes it a cornerstone of many prophylactic and therapeutic regimens against common parasitic infections.[1][2]

This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its physicochemical properties, mechanism of action, pharmacokinetic and pharmacodynamic properties, efficacy, and safety profile. The information is intended for researchers, scientists, and professionals involved in drug development and veterinary science.

Physicochemical Properties

This compound is a white solid compound with poor water solubility.[3][4] It is, however, soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4][5] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 114177-14-9 | [3] |

| Molecular Formula | C₃₁H₄₃NO₇ | [1][3] |

| Molecular Weight | 541.7 g/mol | [1][3][7] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility. | [3][4][5] |

| Appearance | White solid | [3] |

| Storage Conditions | -20°C | [3] |

Mechanism of Action

The primary antiparasitic action of this compound, like other milbemycins and avermectins, is mediated through its interaction with ligand-gated chloride channels in the nerve and muscle cells of invertebrates.[1][2][3]

1.1 Primary Target: Glutamate-Gated Chloride Channels (GluCls)

This compound binds with high affinity to glutamate-gated chloride channels (GluCls) that are unique to invertebrate neurons and myocytes.[2][3][8] This binding potentiates the opening of the channels, leading to an increased influx of chloride ions (Cl⁻) into the cells.[1][] The resulting hyperpolarization of the cell membrane makes it more difficult for the cell to reach the threshold for firing an action potential, thereby blocking the transmission of nerve signals.[2][3] This disruption of neurotransmission leads to flaccid paralysis and ultimately the death of the parasite.[1][]

1.2 Secondary Target: GABA-Gated Chloride Channels

This compound can also act as an agonist for gamma-aminobutyric acid (GABA) receptors, which are also chloride channels.[][10] By increasing the release of GABA from nerve synapses and potentiating its binding, it further enhances chloride ion influx, contributing to the paralytic effect.[][10]

1.3 Selectivity

The selective toxicity of this compound towards invertebrates is attributed to two main factors. Firstly, mammals do not possess glutamate-gated chloride channels.[11] Secondly, while mammals do have GABA receptors, they are located within the central nervous system (CNS), protected by the blood-brain barrier. Milbemycins are substrates for P-glycoprotein, an efflux pump in the blood-brain barrier, which actively transports them out of the CNS, thus preventing them from reaching and binding to the GABA receptors in mammals at therapeutic doses.[8][12]

Pharmacokinetics

Pharmacokinetic studies, primarily conducted in dogs, reveal that this compound is rapidly absorbed and widely distributed following oral administration. The data presented here are for milbemycin oxime, which includes the A3 form.

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration in dogs, milbemycin oxime is rapidly absorbed, with the time to reach maximum plasma concentration (tmax) occurring within 1-2 hours.[10][13]

-

Distribution: The volume of distribution (Vd) for this compound is approximately 2.7 L/kg, indicating extensive distribution throughout the body tissues.[10][13] It is lipophilic and tends to concentrate in adipose tissue.[]

-

Metabolism: this compound is metabolized in the liver, primarily through hydroxylation. The 13-hydroxylated product has been identified as a major metabolite.[14]

-

Excretion: The primary route of elimination is through the feces via biliary excretion, with very little excreted in the urine.[][14]

2.2 Quantitative Pharmacokinetic Data in Dogs

The following table summarizes key pharmacokinetic parameters for this compound after a single oral dose.

| Parameter | Value (Mean ± SD) | Reference |

| Time to Max. Concentration (tmax) | 1 - 2 hours | [10][13] |

| Terminal Plasma Half-Life (t½) | 1.6 ± 0.4 days | [10][13] |

| Oral Bioavailability | 80.5% | [10][13] |

| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg | [10][13][15] |

| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | [10][13][15] |

Pharmacodynamics and Efficacy

This compound, as part of milbemycin oxime, exhibits a broad spectrum of activity against various developmental stages of nematodes and mites.

3.1 Spectrum of Activity

Milbemycin oxime is effective against a wide range of parasites, including:

-

Nematodes: Heartworm (Dirofilaria immitis), roundworms (Toxocara canis, Toxocara cati), hookworms (Ancylostoma caninum), and whipworms.[2][6][16][17]

-

Mites: Sarcoptes and Demodex species.[1]

3.2 Efficacy Data

The following table presents efficacy data from selected experimental studies.

| Parasite | Host | Dose Rate (mg/kg) | Efficacy | Reference |

| Dirofilaria immitis (microfilariae) | Dog | 0.05 | 85.2% reduction | [18] |

| Dirofilaria immitis (L3 larvae, 30 days post-infection) | Dog | 0.5 (single dose) | 100% prevention | [19] |

| Toxocara cati (L4 larvae & adults) | Cat | 2.0 - 2.5 | 95.9% reduction | [16] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. The following sections outline typical experimental designs for pharmacokinetic and efficacy studies.

4.1 Protocol: Pharmacokinetic Evaluation in Dogs

This protocol describes a typical crossover study to determine the pharmacokinetic profile of an oral formulation of this compound.

-

Subjects: A cohort of healthy adult beagle dogs (e.g., n=24) of a specified sex and weight range.[20] Animals are fasted overnight prior to dosing.

-

Study Design: A randomized, two-period, crossover design with an adequate washout period (e.g., 14 days) between treatments.[20]

-

Drug Administration:

-

Oral Dose: A single oral dose of a tablet containing a known quantity of milbemycin oxime is administered. The dose is calculated based on the minimum recommended dosage (e.g., 0.5 mg/kg).[13][20]

-

Intravenous (IV) Dose: For bioavailability determination, a separate group or the same group in a different period receives an IV administration of milbemycin oxime at a specified dose (e.g., 0.5 mg/kg) via a cephalic vein.[13]

-

-

Blood Sampling: Venous blood samples (e.g., 3-5 mL) are collected into heparinized tubes at predefined time points: pre-dose (0 h) and at multiple intervals post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 144, 216, 336 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored at ≤ -20°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[20]

-

Data Analysis: Pharmacokinetic parameters (Cmax, tmax, AUC, t½, Vd, Cls, F%) are calculated from the plasma concentration-time data using non-compartmental analysis software.

4.2 Protocol: Efficacy Evaluation (Heartworm Prevention)

This protocol outlines a typical study to evaluate the chemoprophylactic efficacy of this compound against Dirofilaria immitis.

-

Subjects: A cohort of heartworm-negative dogs.

-

Experimental Infection: Dogs are experimentally inoculated with infective third-stage (L3) larvae of D. immitis.[19]

-

Group Allocation: Animals are randomly allocated to treatment groups, including a placebo control group.

-

Treatment:

-

Treatment Group: A single oral dose of milbemycin oxime (target dose 0.5 mg/kg) is administered at a specific time point post-inoculation (e.g., 30 days).[19]

-

Control Group: A placebo tablet is administered.

-

-

Evaluation: Approximately 5-6 months post-inoculation, all dogs are euthanized and subjected to necropsy.

-

Worm Recovery: The heart and pulmonary arteries are carefully examined, and all adult D. immitis worms are collected, counted, and identified by sex.

-

Data Analysis: Efficacy is calculated by comparing the geometric mean worm counts of the treated group to the control group using the formula: Efficacy (%) = [(Mean worms in control - Mean worms in treated) / Mean worms in control] x 100.

Safety and Toxicology

This compound is generally considered safe for use in mammals at the recommended therapeutic doses.

-

Mammalian Safety: The high margin of safety is due to the selectivity of the drug for invertebrate ion channels and its exclusion from the mammalian CNS by the P-glycoprotein efflux pump.[8][12]

-

Acute Toxicity: Safety data sheets indicate that the compound is classified as harmful if swallowed or inhaled.[21][22] Direct contact should be avoided, and appropriate personal protective equipment should be used when handling the pure substance.[21][23]

-

Environmental Toxicity: this compound is very toxic to aquatic life with long-lasting effects and should be handled and disposed of as hazardous waste to avoid environmental contamination.[21][22][24]

Conclusion

This compound is a potent and effective macrocyclic lactone with a well-defined pharmacological profile. Its primary mechanism of action, the irreversible opening of glutamate-gated chloride channels in invertebrates, provides a broad spectrum of activity against key nematode and mite parasites in veterinary medicine. Pharmacokinetic studies demonstrate favorable properties, including rapid absorption and extensive tissue distribution, supporting its use in monthly prophylactic formulations. Its high degree of selectivity ensures a wide margin of safety in target mammalian species. This comprehensive profile solidifies the role of this compound as a critical tool for the maintenance of animal health and well-being.

References

- 1. toku-e.com [toku-e.com]

- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 3. toku-e.com [toku-e.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 7. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. glpbio.com [glpbio.com]

- 19. avmajournals.avma.org [avmajournals.avma.org]

- 20. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 21. canbipharm.com [canbipharm.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. sds.edqm.eu [sds.edqm.eu]

- 24. datasheets.scbt.com [datasheets.scbt.com]

Milbemycin A3 Oxime: A Comprehensive Technical Guide

FOR IMMEDIATE RELEASE

A Detailed Overview of the Synthesis, Mechanism of Action, and Analytical Characterization of the Potent Anthelmintic Agent, Milbemycin A3 Oxime.

This technical guide provides an in-depth analysis of this compound, a semi-synthetic macrocyclic lactone widely utilized in veterinary medicine for its potent anthelmintic properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, mechanism of action, analytical protocols, and biological efficacy.

Core Chemical and Physical Properties

This compound is a derivative of Milbemycin A3, a natural product of the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[1] It is a key component of the broader veterinary drug Milbemycin Oxime, which is typically a mixture of this compound and Milbemycin A4 oxime.[2]

| Property | Value | Reference |

| CAS Number | 114177-14-9 | |

| Molecular Formula | C₃₁H₄₃NO₇ | [3] |

| Molecular Weight | 541.7 g/mol | [3] |

| Appearance | White solid | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [2] |

Synthesis and Manufacturing

The synthesis of this compound is a semi-synthetic process starting from Milbemycin A3. The process involves two primary chemical transformations: oxidation and oximation.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of milbemycin oximes.

Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 Ketone

-

Milbemycin A3 is used as the raw material.

-

An oxidizing agent such as a hypochlorite or chlorite is employed.

-

Piperidine nitrogen oxygen free radical serves as a catalyst, with a halide as a catalyst promoter.

-

The reaction is conducted in a dichloromethane solvent.

-

The reaction mixture is maintained at a temperature of -5 to 15°C for a duration of 0.5 to 4 hours.[4]

-

The reaction is quenched using a sodium thiosulfate solution.

-

The intermediate product, Milbemycin A3 Ketone, is extracted and purified.[4]

Step 2: Oximation of Milbemycin A3 Ketone

-

The purified Milbemycin A3 Ketone is dissolved in a solvent mixture of methanol and 1,4-dioxane.

-

Hydroxylamine hydrochloride is used as the oximation agent.

-

The reaction is carried out at a temperature of 25 to 35°C for 10 to 20 hours.[4][5]

-

The resulting this compound crude product is then extracted using a dichloromethane-aqueous system.[5]

-

The final product is purified through crystallization.[5]

Mechanism of Action

The primary anthelmintic activity of this compound is attributed to its effect on the nervous system of invertebrates. It acts as a potent agonist of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of parasites.[2][6][7]

The binding of this compound to these channels leads to an increased permeability of the cell membrane to chloride ions.[1] This influx of chloride ions causes hyperpolarization of the nerve and muscle cells, leading to flaccid paralysis and ultimately the death of the parasite.[2][7] This mechanism is highly selective for invertebrates as vertebrates primarily rely on GABA-gated chloride channels in the central nervous system, to which milbemycins have a lower affinity.

References

- 1. toku-e.com [toku-e.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]

- 5. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

Milbemycin A3 Oxime: From Microbial Origin to Semi-Synthetic Preparation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Milbemycin A3 Oxime, detailing its natural origin and the semi-synthetic process for its preparation. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry who require a technical understanding of this potent antiparasitic agent.

Origin of Milbemycin A3

Milbemycin A3 is a macrocyclic lactone, a natural product derived from the fermentation of soil-dwelling bacteria. It was first isolated from Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2][3][4] Commercial production of Milbemycin A3 is primarily achieved through fermentation processes utilizing strains of Streptomyces hygroscopicus and Streptomyces bingchenggensis.[5] These microorganisms produce a class of compounds known as milbemycins, with Milbemycin A3 and A4 being major components. The biosynthesis of these complex molecules within the bacteria involves a series of enzymatic reactions, starting from simple precursors.

Semi-Synthetic Preparation of this compound

This compound is a semi-synthetic derivative of Milbemycin A3. The conversion is a two-step chemical process that involves the oxidation of the C5 hydroxyl group of Milbemycin A3 to a ketone, followed by an oximation reaction to yield the final product.[2][3][4][5] This chemical modification enhances the biological activity profile of the parent compound.

The overall transformation can be summarized as follows:

Figure 1: Reaction scheme for the semi-synthetic preparation of this compound.

Experimental Protocols

The following protocols are based on a patented method for the synthesis of Milbemycin oxime, which includes the A3 derivative.[6]

Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 5-Ketone

This step involves the selective oxidation of the allylic hydroxyl group at the C5 position of Milbemycin A3 to a ketone.

-

Materials:

-

Milbemycin A3

-

Dichloromethane (solvent)

-

Piperidine nitrogen oxygen free radical catalyst (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl - TEMPO)

-

Halide catalyst promoter

-

Oxidizer (e.g., sodium hypochlorite or sodium chlorite)

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Dissolve Milbemycin A3 and the piperidine nitrogen oxygen free radical catalyst in dichloromethane in a reaction vessel.

-

Cool the reaction mixture to a temperature between -5°C and 15°C.

-

Prepare a solution of the oxidizer in saturated sodium bicarbonate solution, adjusting the pH to between 8.5 and 11.5.

-

Add the oxidizer solution dropwise to the reaction mixture over a period of 0.5 to 4 hours while maintaining the temperature.

-

Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).

-

Upon completion, quench the reaction and extract the Milbemycin A3 5-Ketone intermediate.

-

Step 2: Oximation of Milbemycin A3 5-Ketone

The intermediate ketone is then converted to the oxime.

-

Materials:

-

Milbemycin A3 5-Ketone

-

1,4-Dioxane (solvent)

-

Methanol (co-solvent)

-

Hydroxylamine hydrochloride (oximation agent)

-

-

Procedure:

-

Dissolve the Milbemycin A3 5-Ketone intermediate in a mixture of 1,4-dioxane and methanol.

-

Add hydroxylamine hydrochloride to the solution. The mass ratio of hydroxylamine hydrochloride to the starting Milbemycin is typically between 1:1 and 1.5:1.[6]

-

Stir the reaction mixture at a temperature between 25°C and 35°C for 10 to 16 hours.[6]

-

Monitor the reaction for completion.

-

After the reaction is complete, the this compound is isolated and purified.

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Milbemycin (A3/A4 mixture) | [6] |

| Product | Milbemycin Oxime (A3/A4 mixture) | [6] |

| Conversion Rate | 91% | [6] |

| Overall Yield | 90.6% | [6] |

Logical Workflow for Semi-Synthetic Preparation

The logical workflow for the preparation of this compound is outlined below, from the starting natural product to the final semi-synthetic molecule.

Figure 2: Workflow from natural fermentation to the final semi-synthetic product.

References

Methodological & Application

Application Notes & Protocols: HPLC Analytical Method for Milbemycin A3 Oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Milbemycin A3 Oxime. Milbemycin oxime, a mixture of Milbemycin A3 and A4 oximes, is a broad-spectrum antiparasitic agent.[1][] Accurate and robust analytical methods are crucial for quality control, stability testing, and formulation development.

Introduction

This compound is a key component of the milbemycin oxime drug substance, which is a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus.[] It is effective against a wide range of internal and external parasites.[1] Given that commercial batches of milbemycin oxime can contain numerous related substances, a highly selective and stability-indicating HPLC method is essential for ensuring the quality and safety of the final drug product.[3][4] This application note details a validated stability-indicating HPLC method capable of separating this compound from its related compounds and degradation products.

Chromatographic Conditions

Several HPLC methods have been developed for the analysis of milbemycin oxime. The following tables summarize the chromatographic conditions from various validated methods, providing flexibility for laboratory-specific instrumentation and requirements.

Method 1: Isocratic HPLC Method [5]

| Parameter | Condition |

| Column | Supelco Ascentis Express C18 (100 mm x 3.0 mm, 2.7 µm) |

| Mobile Phase | 30% 0.05% Phosphoric acid in water : 70% (Methanol:Acetonitrile, 6:4 v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 50°C |

| Detection Wavelength | 244 nm |

| Injection Volume | Not Specified |

Method 2: Gradient HPLC Method [3][4][6]

| Parameter | Condition |

| Column | HALO® C18 (100 mm x 4.6 mm, 2.7 µm) |

| Mobile Phase A | Water:Acetonitrile:Perchloric acid (70:30:0.06, v/v/v) |

| Mobile Phase B | Isopropanol:Methanol:1,4-Dioxane:Perchloric acid (50:45:5:0.06, v/v/v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 50°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 6 µL |

Method 3: Isocratic HPLC Method for Nanoemulsions [7]

| Parameter | Condition |

| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 14% 0.5 mmol/L Ammonium acetate buffer : 86% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 249 nm |

| Injection Volume | 20 µL |

Method 4: Isocratic RP-HPLC for Simultaneous Estimation [8]

| Parameter | Condition |

| Column | Inertsil - ODS C18 (250 x 4.6 mm, 5µ) |

| Mobile Phase | Methanol:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 253 nm |

| Injection Volume | 20 µL |

Method Validation Summary

Method validation is a critical aspect of analytical procedure development, ensuring the method is suitable for its intended purpose. The following table summarizes typical validation parameters for a this compound HPLC method.

| Parameter | Typical Results |

| Linearity (Concentration Range) | 0.1 - 200 µg/mL (R² = 0.999)[7] |

| Accuracy (% Recovery) | 98.39 - 105.18%[1][9] |

| Precision (% RSD) | Intraday: < 1.35%[7], Interday: 4.54 - 9.98%[1][9] |

| Limit of Detection (LOD) | 0.025 µg/mL[7] |

| Limit of Quantification (LOQ) | 0.05 µg/mL[7] |

| Specificity | The method is specific, as demonstrated by the separation of the main peak from its degradation products and related substances under stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[3][5] |

| Robustness | The method is robust, showing no significant impact on results with deliberate small variations in flow rate, column temperature, and mobile phase composition.[3][10] |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution: Accurately weigh about 20.0 mg of Milbemycin Oxime reference standard into a 100 mL volumetric flask.[8]

-

Add a suitable diluent (e.g., methanol or acetonitrile) and sonicate for approximately 30 minutes to dissolve the standard completely.[8]

-

Make up the volume to the mark with the same diluent to obtain a stock solution.[8]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve.

Preparation of Sample Solutions

The sample preparation will vary depending on the matrix (e.g., bulk drug, pharmaceutical dosage form, biological fluid).

-

For Bulk Drug Substance:

-

Accurately weigh a quantity of the Milbemycin Oxime bulk drug substance.

-

Dissolve and dilute with a suitable solvent to achieve a final concentration within the linear range of the method.

-

-

For Pharmaceutical Dosage Forms (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of Milbemycin Oxime.

-

Transfer to a volumetric flask and add a suitable diluent.

-

Sonicate to ensure complete extraction of the drug.

-

Dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

For Plasma Samples:

-

To 200 µL of plasma, add 800 µL of acetonitrile containing an internal standard.[1]

-

Vortex the mixture for 30 seconds.[1]

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.[1]

-

Take 0.5 mL of the supernatant and add 0.5 mL of ultrapure water.[1][9]

-

Filter the solution through a 0.22 µm nylon syringe filter before injection.[1][9]

-

Chromatographic Procedure

-

Set up the HPLC system according to the chromatographic conditions specified in Section 2.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solutions in ascending order of concentration.

-

Inject the sample solutions.

-

After each injection, allow the chromatogram to run for a sufficient time to elute all components.

Data Analysis

-

Identify and integrate the peak corresponding to this compound in the chromatograms of the standard and sample solutions.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

-

Use the calibration curve to determine the concentration of this compound in the sample solutions.

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analytical method development for this compound.

Caption: HPLC Method Development and Validation Workflow.

Caption: Key Parameters for HPLC Method Validation.

References

- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]

- 6. Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Re… [ouci.dntb.gov.ua]

- 7. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]

- 10. scielo.br [scielo.br]

Application Note: Quantification of Milbemycin A3 Oxime in Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of milbemycin A3 oxime in plasma. Milbemycin oxime, a macrocyclic lactone, consists of milbemycin A4 oxime (~80%) and this compound (~20%).[1][2] This protocol provides a robust and reproducible workflow for pharmacokinetic studies and other research applications requiring precise measurement of the A3 component. The methodology encompasses plasma sample preparation by protein precipitation, chromatographic separation using a C18 column, and detection by a tandem mass spectrometer operating in positive electrospray ionization mode.

Introduction

Milbemycin oxime is a broad-spectrum antiparasitic agent widely used in veterinary medicine to control internal and external parasites in animals.[3] It is a derivative of 5-didehydromilbemycin and is composed of two major homologs, A3 and A4.[1][2] Accurate quantification of the individual homologs in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for the quantification of this compound using LC-MS/MS, a technique that offers high selectivity and sensitivity.

Experimental Protocol

This protocol is based on established methodologies for the analysis of milbemycin oxime in plasma.[1][4][5]

Materials and Reagents

-

This compound analytical standard

-

Moxidectin (Internal Standard - IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank plasma

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.[1]

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 800 µL of acetonitrile containing the internal standard (e.g., moxidectin at a suitable concentration).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 3500 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 column with a gradient elution.

-

Column: Gemini C18 (50 mm × 2.0 mm, 5 µm) or equivalent.[1]

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Column Temperature: 35°C.[1]

Table 1: Gradient Elution Program [1]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 - 0.5 | 85 | 15 |

| 0.5 - 2.5 | 70 | 30 |

| 2.5 - 6.0 | 50 | 50 |

| 6.0 - 10.5 | 15 | 85 |

| 10.5 - 11.0 | 15 | 85 |

| 11.0 - 13.5 | 85 | 15 |

Mass Spectrometry

The analysis is performed in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Parameters [1][2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 542.2 | 153.1 | 200 | Optimized |

| Moxidectin (IS) | 640.3 | 498.2 | 200 | Optimized |

Collision energy should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the quantitative performance of a similar validated method.[1][6]

Table 3: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Milbemycin Oxime | 2.5 - 250 | ≥ 0.998 |

Table 4: Precision and Accuracy

| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Milbemycin Oxime | 7.5 | 1.69 - 8.34 | 4.54 - 9.98 | 98.39 - 105.18 |

| 30 | 1.69 - 8.34 | 4.54 - 9.98 | 98.39 - 105.18 | |

| 200 | 1.69 - 8.34 | 4.54 - 9.98 | 98.39 - 105.18 |

Table 5: Recovery

| Analyte | QC Concentration (ng/mL) | Mean Extraction Recovery (%) |

| Milbemycin Oxime | 7.5 | 96.91 - 100.62 |

| 30 | 96.91 - 100.62 | |

| 200 | 96.91 - 100.62 |

Visualizations

The following diagrams illustrate the key workflows in this protocol.

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Caption: Logical relationship for quantitative analysis by internal standard method.

References

- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]

- 3. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Antiparasitic Assay of Milbemycin A3 Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A3 Oxime, a macrocyclic lactone, is a potent antiparasitic agent with a broad spectrum of activity against nematodes and arthropods, including mites.[1] It is a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus.[2] The primary mechanism of action of milbemycin oxime in invertebrates involves the potentiation of glutamate-gated chloride channels (GluCls) in nerve and muscle cells.[1][2] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and eventual death of the parasite.[2][3][4] As GluCls are absent in vertebrates, milbemycin oxime exhibits a high degree of selective toxicity. This document provides detailed protocols for in vitro assays to evaluate the antiparasitic activity of this compound against various parasites.

Quantitative Efficacy Data

Table 1: In Vitro Efficacy of this compound Against Nematode Larvae

| Parasite Species | Life Stage | Assay Type | Efficacy Metric | Value (ng/mL) | Reference |

| Crenosoma vulpis | L3 Larvae | Motility Assay | LC50 | 67 | [1] |

| Angiostrongylus vasorum | L3 Larvae | Motility Assay | LC50 | >1000 | [1] |

| Aelurostrongylus abstrusus | L3 Larvae | Motility Assay | LC50 | >1000 | [1] |

| Caenorhabditis elegans | Adult | Motility Assay | IC50 | 845 | [3] |

Table 2: In Vivo Efficacy of this compound Against Mites

| Parasite Species | Host | Efficacy Metric | Dosage | Efficacy | Reference |

| Sarcoptes scabiei | Dog | Mite count reduction | 2 mg/kg, weekly for 3 weeks | 100% | [5][6] |

| Demodex canis | Dog | Mite clearance | 0.5-1.6 mg/kg, daily | 85% cured | [7] |

| Psoroptes cuniculi | Rabbit | Lesion and mite reduction | 0.5 mg/kg, single dose (in combination) | Effective | [6] |

Signaling Pathway